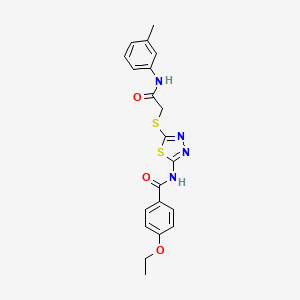
4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3S2 and its molecular weight is 428.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a thiadiazole moiety known for its diverse biological activities, particularly in medicinal chemistry. The compound's structure includes an ethoxy group, a thiadiazole ring, and an amide linkage, which may contribute to its potential therapeutic properties. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, cytotoxicity, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of Thiadiazole Ring: The thiadiazole is synthesized through the reaction of appropriate thioamide derivatives with hydrazine or other nitrogen sources under acidic or basic conditions.
- Amide Bond Formation: This step involves coupling the thiadiazole derivative with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole structures. For example:
- Cytotoxicity Tests: In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). One study reported an IC50 value of 0.034 ± 0.008 mmol L−1 for a related thiadiazole derivative against A549 cells, indicating potent activity compared to standard chemotherapeutics like cisplatin .
The mechanism by which these compounds exert their anticancer effects is believed to involve:
- Inhibition of Cell Proliferation: The interaction with specific cellular targets leads to the inhibition of tumor cell growth and proliferation.
- Induction of Apoptosis: Compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Aromatase Inhibition: Some derivatives have shown promising aromatase inhibitory activity, which is crucial in estrogen-dependent cancers .
Comparative Analysis
A comparative analysis of various thiadiazole derivatives reveals that structural modifications significantly influence their biological activities. The following table summarizes key findings from recent studies on related compounds:
| Compound Name | Structure Features | IC50 (mmol L−1) | Target Cell Line |
|---|---|---|---|
| Compound 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thioacetamide | 0.084 ± 0.020 | MCF7 |
| Compound 7a | N-(5-substituted thiadiazolyl)-acetamide | 0.034 ± 0.008 | A549 |
| Compound A | N-(5-methylthiadiazolyl)-benzamide | 0.045 ± 0.015 | HeLa |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of thiadiazole derivatives:
- Study on Antiproliferative Activity: A study involving a series of new thiadiazoles demonstrated significant antiproliferative activity across multiple cancer cell lines, emphasizing the importance of structural diversity in enhancing biological effectiveness .
- Evaluation Against Non-Cancer Cells: To assess selectivity, some compounds were tested against non-cancerous NIH3T3 cells, revealing lower cytotoxicity compared to cancerous cells, thus indicating potential for therapeutic development with minimized side effects .
属性
IUPAC Name |
4-ethoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-9-7-14(8-10-16)18(26)22-19-23-24-20(29-19)28-12-17(25)21-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOZWHXJMFDPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














